1-Methylpiperidine-2,3-dione
Overview
Description
1-Methylpiperidine-2,3-dione is a chemical compound with the formula C6H9NO2 . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of 1-Methylpiperidine-2,3-dione involves several steps. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactant undergoes a series of successive protonations .Molecular Structure Analysis
The molecular structure of 1-Methylpiperidine-2,3-dione is represented by the formula C6H9NO2 . The InChI code for this compound is 1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis : 1-Methylpiperidine-2,3-dione has been used in the one-pot synthesis of naphtho[2,3-b]furan-4,9-diones, demonstrating its utility in the synthesis of cytotoxic natural products (Kobayashi et al., 1997).
- Spectroscopic Properties : The compound has been studied for its spectroscopic properties in the context of N-Hydroxy amides, highlighting its relevance in detailed chemical analysis (Akiyama et al., 1989).
- Spontaneous Resolution in Crystallography : Research on 3,3-Diethyl-5-methylpiperidine-2,4-dione, a related compound, explored its spontaneous resolution into optical isomers, with implications for 1-Methylpiperidine-2,3-dione in crystallographic studies (Oberhänsli, 1982).
Industrial and Medicinal Chemistry
- Synthesis of Flavor Compounds : 1-Methylpiperidine-2,3-dione derivatives have been synthesized for use in flavor compounds, like 3-methylnonane-2,4-dione, known for its intense strawlike and fruity flavor (Kato & Yuasa, 2001).
- Inhibitory Activity in Steel Corrosion : Derivatives of 1-Methylpiperidine-2,3-dione, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their effectiveness in inhibiting corrosion of carbon steel, indicating its potential application in industrial settings (Zarrouk et al., 2015).
Applications in Organic Synthesis
- Role in Organic Synthesis : 1-Methylpiperidine-2,3-dione has been used in the synthesis of various organic compounds, including naphthyridin-2-ones, highlighting its versatility in organic chemistry (Delieza et al., 1997).
Safety and Hazards
1-Methylpiperidine-2,3-dione is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . No data is available on its acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, and aspiration hazard .
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
properties
IUPAC Name |
1-methylpiperidine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFUMFEKPCADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506265 | |
Record name | 1-Methylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-2,3-dione | |
CAS RN |
30932-82-2 | |
Record name | 1-Methylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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